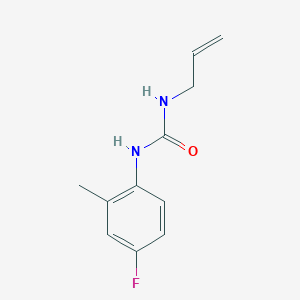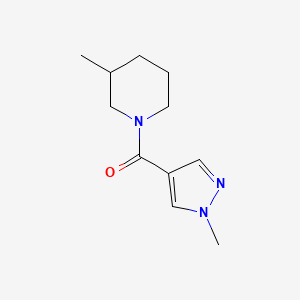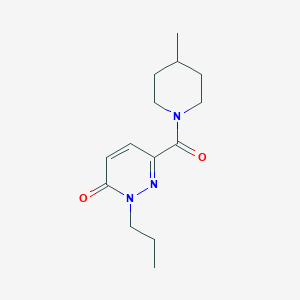
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea, also known as Flumioxazin, is a selective herbicide that is widely used in agriculture to control broadleaf weeds and grasses. It belongs to the family of pyridine carboxylic acid herbicides and was first introduced in the market in the year 2005. Flumioxazin is known for its high efficacy, low toxicity, and long residual activity.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea involves the inhibition of protoporphyrinogen oxidase, an enzyme that is essential for the biosynthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea has been found to have minimal impact on non-target organisms, including mammals, birds, fish, and insects. It is rapidly metabolized in the environment and has a short half-life. However, it can be toxic to certain aquatic organisms, including algae and crustaceans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea is a highly effective herbicide that is widely used in agriculture. It has a low toxicity profile and is considered to be safe for use in the environment. However, its effectiveness can be reduced in certain soil types and under certain weather conditions. In addition, 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea can be expensive to produce, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea. One area of research is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area of research is the study of its potential use in the treatment of certain diseases, including cancer. Finally, there is a need for further research into the potential impact of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea on non-target organisms, particularly in aquatic environments.
Métodos De Síntesis
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea involves the reaction of 2,6-difluorobenzonitrile with ethyl chloroformate to form 2,6-difluorobenzoyl ethyl carbamate. The resulting compound is then treated with propargylamine to obtain 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea. The overall yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds and grasses. It is commonly used in the production of soybeans, cotton, peanuts, and other crops. 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea has also been studied for its potential use in the treatment of certain diseases, including cancer.
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZZDSMXQIJUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)


![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)



![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)


![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)